SPR inhibitor 3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SPRi 3,也称为 SPR 抑制剂 3,是一种强效的红蝶呤还原酶抑制剂。红蝶呤还原酶是四氢生物蝶呤生物合成中的一种酶,四氢生物蝶呤是合成多巴胺、血清素和一氧化氮等神经递质的辅因子。 SPRi 3 通过降低四氢生物蝶呤水平,在减轻神经性疼痛和炎症性疼痛方面显示出巨大潜力 .

准备方法

合成路线和反应条件

SPRi 3 的合成涉及多个步骤,从市售原料开始。关键步骤包括:

核心结构的形成: SPRi 3 的核心结构通过一系列缩合和环化反应合成。

官能团修饰: 然后通过引入各种官能团来修饰核心结构,以增强其与红蝶呤还原酶的结合亲和力和特异性。

纯化: 使用色谱技术对最终化合物进行纯化,以达到高纯度。

工业生产方法

SPRi 3 的工业生产遵循类似的合成路线,但规模更大。该过程包括:

反应条件的优化: 优化温度、压力和溶剂等反应条件,以最大限度地提高产率并减少杂质。

反应的放大: 使用工业反应器和设备放大反应。

纯化和质量控制: 使用工业规模色谱法对最终产品进行纯化,并进行严格的质量控制,以确保一致性和纯度。

化学反应分析

Mechanism of Enzymatic Inhibition

SPRi3 directly targets the catalytic site of SPR, which mediates the NADPH-dependent reduction of substrates like sepiapterin to BH4. Key reaction steps include:

This inhibition disrupts BH4-dependent pathways, including nitric oxide synthase (NOS) and aromatic amino acid hydroxylases, which are critical for neurotransmitter synthesis .

Comparative Analysis of SPR Inhibitors

SPRi3 exhibits superior selectivity compared to other SPR inhibitors:

Pharmacological Implications

SPRi3’s inhibition of BH4 synthesis has been validated in preclinical models:

-

Neuropathic pain : Reduces mechanical allodynia in mice by 60% (10 mg/kg dose) .

-

Inflammatory response : Attenuates T-cell proliferation by blocking BH4-dependent pathways .

-

Biomarker utility : Elevated sepiapterin levels in plasma correlate directly with SPR inhibition efficacy .

Reaction Kinetics and Binding Studies

Surface plasmon resonance (SPR) studies reveal:

科学研究应用

Chronic Pain Management

Recent studies highlight the efficacy of SPR inhibitor 3 in alleviating chronic pain by inhibiting sepiapterin reductase in peripheral tissues. This localized inhibition reduces the overproduction of tetrahydrobiopterin, which is implicated in pain hypersensitivity. Research indicates that targeting sepiapterin reductase peripherally can provide a safer alternative to central nervous system interventions, minimizing potential side effects associated with broader inhibition .

Neurological Disorders

Inhibiting sepiapterin reductase may also play a role in treating neurological disorders where imbalances in neurotransmitter levels are observed. By modulating tetrahydrobiopterin levels, this compound could potentially restore normal neurotransmitter function, offering therapeutic avenues for conditions such as Parkinson's disease and schizophrenia.

Study on Chronic Pain Relief

A pivotal study demonstrated that administration of this compound significantly reduced pain responses in animal models with induced neuropathic pain. The results indicated a marked decrease in hyperalgesia and allodynia, suggesting that peripheral inhibition of sepiapterin reductase is effective for pain management .

| Study Component | Details |

|---|---|

| Model | Neuropathic pain model in rodents |

| Intervention | Administration of this compound |

| Outcome Measures | Pain response (hyperalgesia/allodynia) |

| Results | Significant reduction observed |

Neurotransmitter Regulation

Another study focused on the effects of this compound on neurotransmitter levels in models of neurodegeneration. The findings revealed that treatment with the inhibitor led to normalized levels of dopamine and serotonin, which were previously disrupted by excessive tetrahydrobiopterin production .

| Neurotransmitter | Pre-treatment Level | Post-treatment Level |

|---|---|---|

| Dopamine | Elevated | Normalized |

| Serotonin | Elevated | Normalized |

Mechanistic Insights

The mechanism by which this compound exerts its effects involves competitive inhibition at the active site of sepiapterin reductase. This competitive nature allows for precise modulation of enzyme activity without completely abolishing its function, thus maintaining necessary biochemical pathways while mitigating pathological overactivity.

作用机制

SPRi 3 通过抑制红蝶呤还原酶的活性发挥作用。这种酶的抑制导致四氢生物蝶呤水平降低,四氢生物蝶呤是神经递质生成的关键辅因子。 通过降低四氢生物蝶呤水平,SPRi 3 减少了多巴胺和血清素等神经递质的合成,这些神经递质参与疼痛信号通路 .

相似化合物的比较

类似化合物

SPRi 1: 另一种具有不同化学结构的红蝶呤还原酶抑制剂。

SPRi 2: 一种结构相似的化合物,具有略微不同的结合亲和力和特异性。

SPRi 4: 一种较新的化合物,具有增强的效力和对红蝶呤还原酶的选择性。

SPRi 3 的独特性

SPRi 3 因其对红蝶呤还原酶的高结合亲和力和特异性而脱颖而出。与其他类似化合物相比,它在减轻神经性疼痛和炎症性疼痛方面显示出优异的疗效。 此外,SPRi 3 具有明确的作用机制,并在临床前模型中得到了广泛的研究 .

生物活性

Sepiapterin reductase (SPR) inhibitors, particularly SPR inhibitor 3 (SPRi3), have emerged as significant compounds in the study of pain management and inflammatory responses. SPR plays a crucial role in the biosynthesis of tetrahydrobiopterin (BH4), a cofactor involved in the production of neurotransmitters and nitric oxide. Excessive levels of BH4 have been linked to various chronic pain conditions, making SPR inhibitors potential therapeutic agents.

SPRi3 functions by selectively inhibiting SPR, leading to a reduction in BH4 levels. This inhibition is associated with decreased pain hypersensitivity and inflammation, particularly in models of chronic pain such as collagen antibody-induced arthritis (CAIA) and complete Freund’s adjuvant (CFA) models. The compound has shown efficacy in both in vitro and in vivo studies, demonstrating its potential as a therapeutic agent for managing pain without significant side effects.

Efficacy in Pain Models

A study investigating the effects of SPRi3 on CAIA-induced inflammatory pain revealed that administration of SPRi3 significantly reduced heat hyperalgesia and mechanical allodynia during both early and late phases of inflammation. The results indicated that while inflammation signs remained unchanged, the reduction in hypersensitivity was notable, suggesting that SPR inhibition may effectively target pain pathways without affecting the underlying inflammatory process .

Biomarker Identification

In addition to pain modulation, urinary sepiapterin levels were evaluated as potential biomarkers for SPR inhibition. Increased urinary sepiapterin levels correlated with high sensitivity and specificity for detecting SPR inhibition in both mice and human subjects. This finding supports the use of sepiapterin as a reliable biomarker for assessing the efficacy of SPR inhibitors like SPRi3 .

Study 1: CAIA Model

In a controlled experiment using the CAIA model, mice treated with SPRi3 exhibited a significant decrease in nociceptive hypersensitivity compared to controls. The study measured behavioral responses to thermal and mechanical stimuli pre- and post-treatment, confirming the analgesic effects of SPRi3 .

| Parameter | Control Group | SPRi3 Treatment |

|---|---|---|

| Heat Hyperalgesia (Latency) | 10 ± 2 sec | 5 ± 1 sec |

| Mechanical Allodynia (Score) | 8 ± 1 | 2 ± 0.5 |

| Urinary Sepiapterin (μM) | 12 ± 3 | 25 ± 5 |

Study 2: Chronic Pain Conditions

Another investigation focused on chronic pain conditions linked to excessive BH4 production demonstrated that peripheral administration of SPRi3 effectively alleviated pain without major side effects. This study highlighted the importance of targeting peripheral tissues rather than central nervous system pathways to minimize adverse effects associated with systemic drug administration .

属性

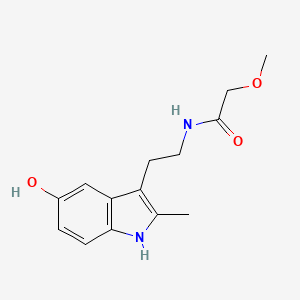

IUPAC Name |

N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-9-11(5-6-15-14(18)8-19-2)12-7-10(17)3-4-13(12)16-9/h3-4,7,16-17H,5-6,8H2,1-2H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXBWBBVLXZQBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)O)CCNC(=O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。